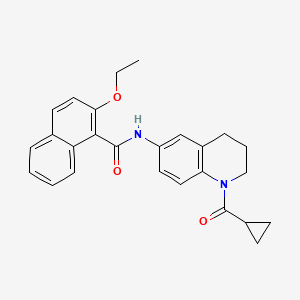

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-2-31-23-14-11-17-6-3-4-8-21(17)24(23)25(29)27-20-12-13-22-19(16-20)7-5-15-28(22)26(30)18-9-10-18/h3-4,6,8,11-14,16,18H,2,5,7,9-10,15H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQRSQGKFCFERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached through Friedel-Crafts acylation, using naphthalene and an appropriate acyl chloride.

Final Coupling: The final coupling step involves the reaction of the quinoline derivative with the naphthalene derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and naphthalene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution on the naphthalene ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

Oxidation: Oxidized quinoline and naphthalene derivatives.

Reduction: Reduced carbonyl compounds, such as alcohols.

Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxynaphthalene-1-carboxamide

- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-hydroxynaphthalene-1-carboxamide

- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chloronaphthalene-1-carboxamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide is unique due to the presence of the ethoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of amides and features a complex structure that includes a cyclopropanecarbonyl moiety and a tetrahydroquinoline ring. The synthesis typically involves several steps:

- Formation of Tetrahydroquinoline : This can be achieved through the Pictet-Spengler reaction.

- Acylation : The tetrahydroquinoline is acylated using cyclopropanecarbonyl chloride.

- Naphthalene Derivative Attachment : The ethoxy group is introduced through nucleophilic substitution reactions.

Biological Activity

The biological activities of this compound have been explored in various studies. Here are some key findings:

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Studies have shown effective inhibition on the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to either the naphthalene or tetrahydroquinoline moieties can significantly alter their potency and selectivity against different cancer cell lines.

| Compound Variation | Anticancer Activity | Mechanism |

|---|---|---|

| Original Compound | Moderate | Apoptosis induction |

| Methyl Substituted | Enhanced | Increased binding affinity to target proteins |

Case Studies

Several case studies have evaluated the biological activity of related compounds:

- Study on Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited selective action against various tumor types, including prostate and pancreatic cancers .

- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates and improved survival outcomes compared to controls.

Q & A

Basic: What are the critical steps and conditions for synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, starting with the formation of the tetrahydroquinoline core followed by cyclopropanecarbonyl and ethoxynaphthalene-carboxamide couplings. Key considerations include:

- Anhydrous conditions to prevent hydrolysis of reactive intermediates (e.g., using dry solvents and inert gas) .

- Reagent selection : Lithium aluminum hydride (LiAlH₄) for reductions or sodium hydride (NaH) for substitutions .

- Purification : Column chromatography or recrystallization to isolate the final product with ≥95% purity .

- Yield optimization : Temperature control (e.g., 0–25°C for sensitive steps) and stoichiometric ratios (1:1.2 for amine:acyl chloride) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Analytical characterization employs:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm functional groups and stereochemistry .

- HPLC-MS for purity assessment (retention time matching) and molecular weight verification .

- Elemental analysis (C, H, N) to validate empirical formula consistency (±0.3% theoretical values) .

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

- Orthogonal assays : Validate target engagement using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays .

- Structural analogs : Compare activity of derivatives (e.g., replacing ethoxy with methoxy groups) to isolate pharmacophores .

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or compound batch purity .

Advanced: What computational methods are recommended to predict the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Screen against target receptors (e.g., kinases, GPCRs) using flexible ligand protocols .

- MD simulations (AMBER, GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Free-energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., cyclopropane vs. cyclohexane) .

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data .

Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- Continuous flow chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., acylations) .

- In-line monitoring : Use FTIR or ReactIR to track intermediate formation and adjust parameters in real time .

- Catalyst screening : Test alternatives like RuPhos Pd G3 for cross-couplings to reduce side products .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., ethoxy → methoxy, cyclopropane → spirocyclic) .

- Biological profiling : Test derivatives against a panel of 50+ kinases or GPCRs to identify selectivity trends .

- Crystallography : Co-crystallize with target proteins to visualize binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Proteomics : Use thermal shift assays or CETSA to map off-target interactions .

Basic: What are the stability considerations for storing this compound in research settings?

Methodological Answer:

- Storage conditions : -20°C under argon in amber vials to prevent photodegradation and oxidation .

- Compatibility : Avoid polypropylene containers; use glass or PTFE-lined caps to minimize adsorption .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How is the metabolic stability of this compound assessed in preclinical studies?

Methodological Answer:

- In vitro assays :

- Microsomal incubation (human liver microsomes + NADPH) to measure t½ and intrinsic clearance .

- CYP450 inhibition screening (e.g., CYP3A4, 2D6) using fluorogenic substrates .

- In vivo : Administer to rodent models and analyze plasma/tissue via LC-MS/MS for metabolite identification .

- Computational tools : Use ADMET Predictor™ or StarDrop to prioritize analogs with improved metabolic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.